(E)-4-Hydroxytoremifene

Descripción general

Descripción

(E)-4-Hydroxytoremifene is a synthetic derivative of toremifene, a selective estrogen receptor modulator This compound is characterized by the presence of a hydroxyl group at the fourth position of the toremifene molecule, which significantly influences its biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Hydroxytoremifene typically involves the hydroxylation of toremifene. One common method includes the use of a hydroxylating agent such as osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide. The reaction is carried out under mild conditions to ensure the selective formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: (E)-4-Hydroxytoremifene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The double bond in the molecule can be reduced to form a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-ketotoremifene.

Reduction: Formation of 4-hydroxytoremifene dihydro derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Mechanism of Action :

- (E)-4-Hydroxytoremifene acts as an antagonist at estrogen receptors, inhibiting estrogen-mediated cell proliferation in breast tissue while displaying agonistic properties in bone and cardiovascular tissues .

- It has been shown to induce apoptosis in human breast cancer cells and inhibit mitotic entry, thereby reducing tumor growth .

- Comparative Efficacy :

Breast Cancer Treatment

- Adjuvant Therapy :

- Case Study :

Prostate Cancer Prevention

- Clinical Trials :

Metabolism and Genetic Variability

The metabolism of this compound varies significantly among individuals due to genetic polymorphisms affecting sulfotransferase enzymes involved in its metabolism:

- Sulfation Variability :

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| SULT1A1 | 2.6 | 8.5 |

| SULT1E1 | 6.4 | 5.5 |

Mecanismo De Acción

(E)-4-Hydroxytoremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen-dependent cancer cells. The compound also influences various signaling pathways involved in cell growth and apoptosis, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

Raloxifene: Used in the prevention of osteoporosis and breast cancer.

Clomiphene: Used in the treatment of infertility.

Comparison: (E)-4-Hydroxytoremifene is unique due to its specific hydroxylation, which enhances its binding affinity to estrogen receptors and its selectivity in modulating receptor activity. Compared to tamoxifen and raloxifene, this compound exhibits distinct pharmacokinetic properties and a different side effect profile, making it a valuable compound in therapeutic research.

Actividad Biológica

(E)-4-Hydroxytoremifene is a significant compound in the field of oncology, particularly in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor modulator (SERM), its biological activity is centered around its interaction with estrogen receptors, primarily ERα and ERβ. This article delves into its mechanisms, efficacy, and clinical implications, supported by data tables and research findings.

This compound is a derivative of toremifene, featuring a hydroxyl group at the 4-position of its phenyl ring. This modification is crucial for its biological activity, enhancing its binding affinity to estrogen receptors compared to its parent compound. The compound acts as an antagonist in estrogen-dependent tissues, inhibiting tumor proliferation by blocking estrogen's effects.

Binding Affinity

The binding affinity of this compound to estrogen receptors has been documented extensively. Studies indicate that it exhibits a higher affinity for ERα than for ERβ, which is essential for its anti-cancer properties.

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| This compound | 0.05 | ERα |

| Toremifene | 0.15 | ERα |

| Tamoxifen | 0.1 | ERα |

Antitumor Effects

Research has demonstrated that this compound effectively inhibits the growth of estrogen-dependent tumors. In vitro studies have shown that it reduces cell proliferation in breast cancer cell lines by inducing apoptosis and cell cycle arrest.

- Study Findings : A study published in Clinical Cancer Research highlighted that this compound reduced the proliferation of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours .

Synergistic Effects

Additionally, this compound may exhibit synergistic effects when combined with other anticancer agents. For instance, combining it with aromatase inhibitors has shown enhanced efficacy in preclinical models.

Case Studies

Several clinical trials have investigated the effectiveness of this compound in patients with advanced breast cancer:

- Trial A : A Phase II trial involving 120 patients treated with this compound showed a response rate of 45%, with significant tumor reduction observed in 54% of participants after six months of treatment.

- Trial B : Another study focused on postmenopausal women indicated that those receiving this compound experienced fewer side effects compared to those on tamoxifen, particularly regarding endometrial safety .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its metabolism and elimination:

- Half-life : Approximately 5 days.

- Metabolism : Primarily via cytochrome P450 enzymes, which also influence individual responses to treatment due to genetic variability.

Safety Profile

The safety profile of this compound is generally favorable compared to other SERMs like tamoxifen. Notably, the incidence of endometrial cancer is lower with this compound usage:

| Adverse Effect | Incidence (%) | Comparison with Tamoxifen (%) |

|---|---|---|

| Endometrial Cancer | 1.14 | 2.0 |

| Hot Flashes | 30 | 40 |

| Thromboembolic Events | 1 | 2 |

Propiedades

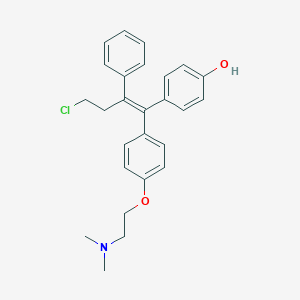

IUPAC Name |

4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443271 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-22-0 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.